tert-Butylchlorodiphenylsilane
Overview
Description
Tert-Butylchlorodiphenylsilane, also known as tert-Butyldiphenylchlorosilane or TBDPSCl, is a silylating reagent used to protect alcohols and in the preparation of silyl ethers . It plays a major role as a raw material and a precursor in organic synthesis and pharmaceuticals .
Synthesis Analysis
Tert-Butylchlorodiphenylsilane (2) can be prepared from dichlorodiphenylsilane (1) and tert-butyllithium . It is an adequate precursor for the synthesis of the all-C- (3), methoxy- (4), and amino-functionalized (5) silanes .Molecular Structure Analysis
The molecular formula of tert-Butylchlorodiphenylsilane is C16H19ClSi, and its molecular weight is 274.86 . The molecular structures of the phenyl, methoxy, and amino derivatives were elucidated by single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
Tert-Butylchlorodiphenylsilane is used to replace the active hydrogen in silane-based compounds (such as hydrogen in hydroxyl, carboxyl, and amino groups) to form stable intermediates . After the reaction, through hydrolysis, the silane group is removed to regenerate the group originally protected by silyl, and some specific compounds are synthesized .Physical And Chemical Properties Analysis
Tert-Butylchlorodiphenylsilane is a liquid with a refractive index of 1.568 (lit.), a boiling point of 90 °C/0.01 mmHg (lit.), and a density of 1.057 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Hindered Silylamines : tert-Butylchlorodiphenylsilane reacts with ammonia and amines to produce tert-butyldiphenylsilylamines, which are viscous, high-boiling liquids with high thermal stability and low hydrolytic reactivity (Bowser, Nevinger, & Krüger, 1988).
Optical Property Studies in Starlike Silicon Compounds : This chemical serves as a unit in starlike molecules with arms of tert-butyldimethylsilyloligothienylenedimethylsilyl, showing high fluorescence quantum yields and longer lifetimes compared to bi- and terthiophene (Ishikawa et al., 2001).
Formation of Cyclosiloxanes Containing Gallium : tert-Butoxygallane reacts with tert-Butylchlorodiphenylsilane derivatives to form cyclosiloxanes with a Gallium atom as a ring member, contributing to advancements in organometallic chemistry (Veith, Vogelgesang, & Huch, 2002).
Metalation and Alkylation Between Silicon and Nitrogen : tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes, including tert-Butylchlorodiphenylsilane, are used to prepare α-functionalized α-amino silanes, useful in organic synthesis (Sieburth, Somers, & O'hare, 1996).
Preparation of Polydimethylsiloxane (PDMS) Films : Used in lab-on-a-chip devices, tert-Butylchlorodiphenylsilane derivatives are essential in developing thin PDMS films without swelling the underlying PDMS substrate (Koschwanez, Carlson, & Meldrum, 2009).
Synthesis of Vinylsilanes : tert-Butylchlorodiphenylsilane derivatives are used in gold(I)-catalyzed acetylenic sila-Cope rearrangements for the stereoselective synthesis of vinylsilanes, important in organometallic and organic synthesis (Horino, Luzung, & Toste, 2006).
Use in Polymer Dispersed Liquid Crystal for Gas Sensing : Derivatives of tert-Butylchlorodiphenylsilane are explored in holographic polymer-dispersed liquid crystal research, aiming to develop specific sensors for natural gas and liquefied petroleum gas detection (Mora et al., 2019).
Safety And Hazards
Future Directions
Tert-Butylchlorodiphenylsilane is widely used in organic synthesis, especially in drug synthesis, because of its high conversion rate of protection and deprotection reaction, even quantitative reaction . It is used to synthesize p-benzophenoxazole, a compound with antagonistic activity to thromboxane receptor . It can be used to treat circulatory diseases, angina pectoris, and stroke .
properties
IUPAC Name |
tert-butyl-chloro-diphenylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYGQXWCZAYSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069259 | |
Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butylchlorodiphenylsilane | |
CAS RN |
58479-61-1 | |
Record name | tert-Butyldiphenylsilyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58479-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyldiphenylchlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-[chloro(1,1-dimethylethyl)silylene]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butylchlorodiphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TERT-BUTYLDIPHENYLCHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BEU48UI4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Citations
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